4-Chloropyridin-2-amine hydrochloride

Overview

Description

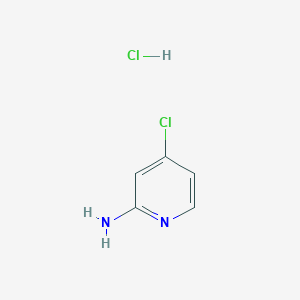

4-Chloropyridin-2-amine hydrochloride is an organic compound with the molecular formula C5H6Cl2N2. It is a derivative of pyridine, featuring a chlorine atom at the 4-position and an amine group at the 2-position of the pyridine ring. This compound is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloropyridin-2-amine hydrochloride can be synthesized through several methods. One common approach involves the chlorination of 2-aminopyridine using chlorine gas or a suitable chlorinating agent under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloropyridin-2-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.

Major Products Formed:

Oxidation: The oxidation of this compound can yield various oxidized derivatives, depending on the specific conditions and reagents used.

Reduction: Reduction reactions typically result in the formation of 4-chloropyridin-2-amine or other reduced derivatives.

Substitution: Substitution reactions can lead to the formation of alkylated or other substituted derivatives of the compound.

Scientific Research Applications

Chemical Properties and Structure

4-Chloropyridin-2-amine hydrochloride is characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to a pyridine ring. This configuration imparts specific reactivity, making it suitable for various synthetic applications. The molecular formula is , and it typically appears as a white to light yellow crystalline powder.

Pharmaceutical Applications

Key Intermediates in Drug Synthesis

- Antihistamines and Anti-inflammatory Agents : this compound is utilized in synthesizing antihistamines, which are crucial for treating allergic reactions, as well as anti-inflammatory drugs that manage pain and inflammation.

- Antitumor and Antiviral Drugs : It serves as an intermediate in developing compounds with antitumor and antiviral properties, highlighting its importance in cancer therapy and infectious disease management .

Agrochemical Applications

Synthesis of Pesticides and Herbicides

- This compound is integral to producing various agrochemicals, including pesticides, herbicides, and fungicides. Its reactive nature allows for the modification of existing compounds to enhance their efficacy against pests and weeds .

Dye and Pigment Production

Precursor for Colored Pigments

- The compound acts as a precursor in synthesizing colored pigments and dyes. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating vibrant colors used in textiles and other materials .

Bioconversion Studies

Recent studies have explored the bioconversion of 4-chloropyridin-2-amine using microbial systems. For instance, research indicated that at optimal temperatures (30 °C), the compound can be effectively converted into hydroxylated derivatives with high conversion rates (up to 97% completion) within six hours .

| Temperature (°C) | Conversion Rate (%) | Product Produced |

|---|---|---|

| 30 | 96 | 6-amino-4-chloro-pyridin-3-ol |

| 35 | 97 | 6-amino-4-chloro-pyridin-3-ol |

| 40 | Not favorable | - |

Case Studies

Synthesis of Antimicrobial Agents

A notable study demonstrated the synthesis of novel antimicrobial agents using derivatives of 4-chloropyridin-2-amine. These compounds exhibited significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, showcasing the potential of this compound in developing new therapeutic agents .

Development of Antitumor Compounds

Another case involved synthesizing pyridine-based compounds that showed promising antitumor activity in vitro. The structural modifications enabled by this compound were pivotal in enhancing the biological activity of these new agents .

Mechanism of Action

The mechanism by which 4-Chloropyridin-2-amine hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of certain biological targets, such as enzymes or receptors. The molecular pathways involved can vary, but often include interactions with specific binding sites on target molecules.

Comparison with Similar Compounds

2-Chloropyridin-4-amine hydrochloride

3-Chloropyridin-2-amine hydrochloride

3-Chloropyridin-4-amine hydrochloride

Biological Activity

4-Chloropyridin-2-amine hydrochloride, a derivative of pyridine, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: CHClN

- Molecular Weight: 133.56 g/mol

- Structure: Characterized by a chlorine atom at the 4-position and an amino group at the 2-position of the pyridine ring.

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets:

- Hydrogen Bonding: The amino group can form hydrogen bonds with active sites on enzymes and receptors.

- Halogen Bonding: The chlorine atom enhances binding affinity through halogen interactions, contributing to its effectiveness in modulating protein activities.

Biological Activities

-

Enzyme Inhibition:

- The compound has been studied for its role in inhibiting specific enzymes, which is crucial for developing therapeutic agents targeting neurological disorders. Its structural similarity to biologically active molecules facilitates these interactions.

-

Receptor Binding:

- This compound exhibits binding affinity to various receptors, influencing physiological processes. This property makes it a candidate for drug development in areas like neuropharmacology.

-

Antimicrobial Activity:

- Preliminary studies suggest that this compound may possess antimicrobial properties, making it relevant in the context of developing new antibiotics or antifungal agents.

Study 1: Neuropharmacological Applications

A study investigated the effects of this compound on neurotransmitter systems. It was found to enhance the release of serotonin and dopamine in vitro, indicating potential applications in treating mood disorders.

Study 2: Enzyme Interaction

Research demonstrated that this compound effectively inhibited acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The inhibition was dose-dependent, suggesting that higher concentrations lead to more significant effects.

| Concentration (µM) | AChE Inhibition (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 90 |

Study 3: Toxicological Assessment

A toxicological evaluation revealed that while the compound is effective at low doses, higher concentrations led to increased liver and kidney weights in animal models. Histopathological examinations indicated mild hyperplasia in the forestomach at elevated doses, emphasizing the need for careful dosage management in therapeutic applications .

Properties

IUPAC Name |

4-chloropyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2.ClH/c6-4-1-2-8-5(7)3-4;/h1-3H,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RREGTVDJKWIDKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693287 | |

| Record name | 4-Chloropyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202216-99-7 | |

| Record name | 4-Chloropyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.